molecular formula C28H29N5OS B1674433 IKK 抑制剂 VII CAS No. 873225-46-8

IKK 抑制剂 VII

货号: B1674433
CAS 编号: 873225-46-8
分子量: 483.6 g/mol
InChI 键: BWZJBXAPRCVCKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IKK16 is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in various cellular processes, including inflammation, immunity, and cell survival. IKK16 is known for its ability to inhibit IKK2, IKK complex, and IKK1 with IC50 values of 40 nM, 70 nM, and 200 nM, respectively . Additionally, IKK16 inhibits leucine-rich repeat kinase-2 (LRRK2) with an IC50 of 50 nM .

科学研究应用

IKK16 具有广泛的科学研究应用,包括:

作用机制

IKK16 通过抑制 IκB 激酶 (IKK) 的活性来发挥作用,IKK 是 NF-κB 通路的关键调节因子。通过抑制 IKK,IKK16 阻止 IκBα 的磷酸化和降解,导致 NF-κB 滞留在细胞质中并抑制其转录活性。 这会导致炎症和免疫反应的抑制 此外,IKK16 已被证明可以激活 Akt 生存途径,从而促进其细胞保护作用 .

生化分析

Biochemical Properties

IKK Inhibitor VII interacts with IKK, a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . IKK Inhibitor VII acts on IKK1/2 and the IKK complex with IC50 values of 200 nM, 40 nM, and 70 nM, respectively . It inhibits cellular IκBα degradation and NF-κB-mediated gene expression .

Cellular Effects

IKK Inhibitor VII has significant effects on various types of cells and cellular processes. It inhibits cellular IκBα degradation and NF-κB-mediated gene expression in vitro in HUVEC cells . It has also been shown to exhibit excellent in vivo efficacy both in mice and rats .

Molecular Mechanism

IKK Inhibitor VII exerts its effects at the molecular level by acting as an ATP-competitive inhibitor of IKK . It disrupts the interaction between IKKβ and NEMO, leading to the inhibition of IKK phosphorylation . This results in the inhibition of IκBα degradation and NF-κB-mediated gene expression .

Temporal Effects in Laboratory Settings

The effects of IKK Inhibitor VII change over time in laboratory settings. For instance, IKK Inhibitor VII has been shown to effectively inhibit TNFα release into plasma upon LPS-challenge in rats

Dosage Effects in Animal Models

In animal models, the effects of IKK Inhibitor VII vary with different dosages. For example, oral administration of IKK Inhibitor VII (10 mg/kg) can inhibit neutrophil exudation in a thioglycollate-induced peritonitis mouse model . In a sepsis mouse model, intravenous injection of IKK Inhibitor VII (1 mg/kg) alleviated LPS/PepG-induced multi-organ dysfunction, renal dysfunction, hepatocyte injury, and pulmonary inflammation .

Metabolic Pathways

IKK Inhibitor VII is involved in the NF-κB signaling pathway . It interacts with IKK, leading to the inhibition of IκBα degradation and NF-κB-mediated gene expression

Transport and Distribution

It is known to be cell-permeable

Subcellular Localization

It is known to be cell-permeable , suggesting that it can enter cells and potentially localize to various subcellular compartments

准备方法

合成路线和反应条件

IKK16 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .

工业生产方法

IKK16 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率并最小化杂质。 先进的技术,如连续流动化学和自动化合成,可以用来提高效率和可扩展性 .

化学反应分析

反应类型

IKK16 经历了各种化学反应,包括:

常用试剂和条件

IKK16 反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如胺)。 反应条件根据所需的转化而异,但通常涉及受控温度、特定溶剂和催化剂 .

主要形成的产物

这些反应形成的主要产物包括具有修饰官能团的 IKK16 的各种衍生物。 这些衍生物可以表现出不同的生物活性,使其成为进一步研究和开发的宝贵工具 .

相似化合物的比较

IKK16 在其作为 IKK 抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:

IKK16 因其对 IKK2 的高选择性和抑制 LRRK2 的能力而脱颖而出,使其成为研究 NF-κB 和 LRRK2 通路的宝贵工具 .

属性

IUPAC Name

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZJBXAPRCVCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429553
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873225-46-8
Record name IKK Inhibitor VII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873225-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IKK Inhibitor VII
Reactant of Route 2
Reactant of Route 2
IKK Inhibitor VII
Reactant of Route 3
Reactant of Route 3
IKK Inhibitor VII
Reactant of Route 4
Reactant of Route 4
IKK Inhibitor VII
Reactant of Route 5
Reactant of Route 5
IKK Inhibitor VII
Reactant of Route 6
Reactant of Route 6
IKK Inhibitor VII
Customer
Q & A

Q1: How does IKK 16 interact with its target, IKK?

A1: IKK 16 is an ATP-competitive inhibitor of IKK, meaning it competes with ATP for binding to the kinase domain of IKK, thereby preventing its phosphorylation activity. [, , ]

Q2: What are the downstream effects of IKK inhibition by IKK 16?

A2: IKK 16, by inhibiting IKK, prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the translocation of NF-κB from the cytoplasm to the nucleus, inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival. [, , , , ]

Q3: Does IKK 16 affect other signaling pathways besides NF-κB?

A3: While IKK 16 primarily targets the NF-κB pathway, some studies suggest potential cross-talk with other signaling pathways. For instance, research indicates that IKK 16 can modulate the MAPK pathway in SKBR3 breast cancer cells. []

Q4: How does IKK 16 influence inflammatory responses?

A4: IKK 16 demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in various models, including sepsis, lung injury, and rheumatoid arthritis. [, , , ]

Q5: What is the molecular formula and weight of IKK 16?

A5: The provided research papers do not explicitly state the molecular formula and weight of IKK 16.

Q6: Is there any spectroscopic data available for IKK 16?

A6: The provided research papers do not offer detailed spectroscopic data for IKK 16.

Q7: What is known about the stability and material compatibility of IKK 16?

A7: Information regarding the stability and material compatibility of IKK 16 under various conditions is not provided in the research papers.

Q8: Does IKK 16 possess any catalytic properties?

A8: IKK 16 functions as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its primary role is to block the catalytic activity of IKK.

Q9: What are the potential applications of IKK 16 in research and drug discovery?

A9: Given its ability to inhibit the NF-κB pathway, IKK 16 has been explored as a potential therapeutic agent for:

  • Inflammatory diseases: Sepsis, acute lung injury, and rheumatoid arthritis. [, , , ]
  • Cancer: Prostate cancer, lung adenocarcinoma, and glioblastoma. [, , , ]
  • Autoimmune diseases: Hashimoto's thyroiditis. []

Q10: Have there been any computational chemistry studies conducted on IKK 16?

A10: The provided research papers do not mention specific computational chemistry studies or QSAR models developed for IKK 16.

Q11: How do structural modifications of IKK 16 affect its activity and selectivity?

A11: While detailed SAR studies are not described in the papers, research on related pyrazolopyrimidine inhibitors, such as 1-naphthyl PP1, highlights the impact of structural modifications on PKD inhibitory activity. []

Q12: What is known about the stability of IKK 16 under different conditions?

A12: The research papers do not provide specific data on the stability of IKK 16 under various storage conditions or formulations.

Q13: What is the pharmacokinetic profile of IKK 16?

A13: The research papers primarily focus on the in vitro and in vivo effects of IKK 16, with limited information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Q14: What is the efficacy of IKK 16 in in vitro and in vivo models?

A14: IKK 16 has demonstrated efficacy in various experimental models:

  • In vitro: It inhibits the proliferation, migration, and invasion of cancer cells. [, , ] It also reduces inflammatory cytokine production in stimulated immune cells. [, ]
  • In vivo: It attenuates disease severity in animal models of sepsis, lung injury, rheumatoid arthritis, and cancer. [, , , , , ]

Q15: Are there any known resistance mechanisms to IKK 16?

A15: The provided research papers do not mention specific resistance mechanisms to IKK 16.

Q16: What is the toxicological profile of IKK 16?

A16: The provided research papers primarily focus on the therapeutic potential of IKK 16, with limited information on its long-term toxicity or adverse effects.

Q17: Are there any specific drug delivery strategies being investigated for IKK 16?

A17: The research papers do not mention specific drug delivery approaches for IKK 16.

Q18: Are there any biomarkers associated with IKK 16 efficacy or toxicity?

A18: The provided research papers do not identify specific biomarkers for IKK 16 efficacy or toxicity.

Q19: What analytical methods are used to characterize and quantify IKK 16?

A19: The research papers do not provide detailed descriptions of specific analytical techniques used for the characterization and quantification of IKK 16.

Q20: What is the environmental impact of IKK 16?

A20: The provided research papers do not mention any studies on the environmental impact or degradation of IKK 16.

Q21: Are there any alternative compounds or strategies to IKK 16?

A21: The research papers highlight the potential of other NF-κB inhibitors, such as Bay 11-7082, and DPP-4 inhibitors, such as linagliptin, as alternative strategies for modulating the NF-κB pathway. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。